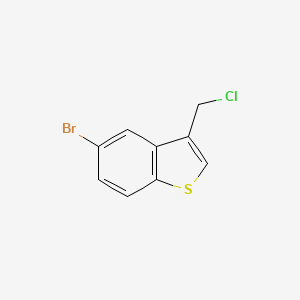

5-Bromo-3-(chloromethyl)-1-benzothiophene

Descripción general

Descripción

5-Bromo-3-(chloromethyl)-1-benzothiophene: is an organic compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a bromine atom at the 5-position and a chloromethyl group at the 3-position of the benzothiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(chloromethyl)-1-benzothiophene typically involves multi-step organic reactions. One common method includes the bromination of 3-(chloromethyl)-1-benzothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-3-(chloromethyl)-1-benzothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while coupling reactions can introduce new functional groups at the bromine position.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including 5-Bromo-3-(chloromethyl)-1-benzothiophene, exhibit promising antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Bacillus cereus |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

The biological activity of benzothiophenes has also been explored in the context of cancer treatment. Several studies have demonstrated that compounds with similar structures can induce cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, yielding the following results:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat (T-lymphoblastic leukemia) | 25 |

| MCF-7 (breast adenocarcinoma) | 30 |

| A-549 (lung cancer) | 22 |

These results indicate that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Synthesis and Functionalization

The synthesis of this compound typically involves the reaction of 5-bromobenzothiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. This method allows for efficient production and subsequent functionalization of the compound.

Synthetic Route Overview:

-

Starting Materials:

- 5-Bromobenzothiophene

- Chloromethyl methyl ether

- Lewis acid catalyst

-

Reaction Conditions:

- Temperature: Varies depending on the specific reaction

- Solvent: Commonly used solvents include DMSO or DMF

-

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Mass Spectrometry

- Elemental Analysis

This synthetic approach not only provides access to this compound but also facilitates further modifications to enhance its biological activity.

Materials Science Applications

Beyond medicinal chemistry, this compound shows potential applications in materials science, particularly in organic electronics and sensors. Its unique structure may contribute to improved charge transport properties in organic semiconductors.

Potential Applications:

- Organic Photovoltaics

- Organic Field Effect Transistors (OFETs)

- Chemical Sensors

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-(chloromethyl)-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and chloromethyl groups can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

- 5-Bromo-2-chlorobenzothiophene

- 3-(Chloromethyl)-1-benzothiophene

- 5-Bromo-3-methylbenzothiophene

Comparison: Compared to similar compounds, 5-Bromo-3-(chloromethyl)-1-benzothiophene is unique due to the specific positioning of the bromine and chloromethyl groups. This unique structure imparts distinct chemical reactivity and potential applications. For instance, the presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Actividad Biológica

5-Bromo-3-(chloromethyl)-1-benzothiophene is an organic compound with a molecular formula of C₉H₆BrClS and a molecular weight of approximately 261.57 g/mol. This compound, which features a benzothiophene core substituted with bromine and chloromethyl groups, has garnered interest for its potential biological activities, despite limited direct studies on its effects.

The synthesis of this compound typically involves the reaction of 5-bromobenzothiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the compound. The melting point of this compound ranges from 106 to 108 °C, indicating its solid state at room temperature.

Biological Activity Overview

While specific studies on this compound are scarce, related benzothiophene derivatives have been shown to exhibit various biological activities:

- Antimicrobial Properties : Compounds in this class often demonstrate activity against a range of microorganisms, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some benzothiophenes have been reported to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

- Anticancer Activity : Research indicates that certain benzothiophenes can induce cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapeutics.

The biological activity of halogenated benzothiophenes like this compound is thought to be influenced by their ability to interact with biological macromolecules. The halogen substituents enhance lipophilicity and may facilitate binding to proteins involved in cell signaling and proliferation. This interaction can potentially alter cellular pathways associated with growth and survival, particularly in cancer cells.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights how variations in halogen substitution can affect biological properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₉H₆BrClS | Halogenated at both positions |

| 5-Bromo-2-methylbenzothiophene | C₉H₇BrS | Methyl group alters electronic properties |

| 5-Iodo-3-(chloromethyl)-1-benzothiophene | C₉H₆IClS | Iodine may enhance biological interactions |

| 6-Chloro-2-benzothiophene | C₈H₆ClS | Different substitution pattern affecting reactivity |

This table illustrates how modifications in chemical structure can lead to differing reactivity profiles and biological activities, emphasizing the need for further research into this compound.

Case Studies and Research Findings

While there are no specific case studies directly involving this compound, related research on benzothiophenes indicates promising avenues for exploration:

- Cytotoxicity Studies : Investigations into the cytotoxic effects of similar compounds on various cancer cell lines have shown significant promise. For instance, benzothiophenes have been noted for their ability to induce apoptosis in cancerous cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

- Antimicrobial Activity : Studies have demonstrated that certain benzothiophenes exhibit inhibitory effects against bacterial strains, suggesting potential applications as antimicrobial agents.

- Inflammatory Response Modulation : Research has indicated that some derivatives can inhibit pro-inflammatory cytokines, presenting opportunities for therapeutic interventions in inflammatory diseases.

Propiedades

IUPAC Name |

5-bromo-3-(chloromethyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOALKCKGFEWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428181 | |

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-53-1 | |

| Record name | 5-bromo-3-(chloromethyl)-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.